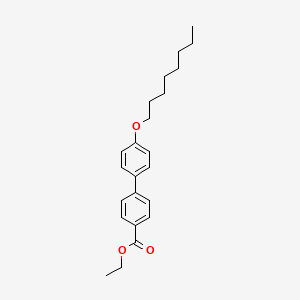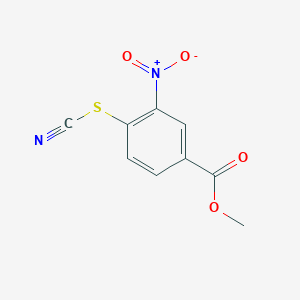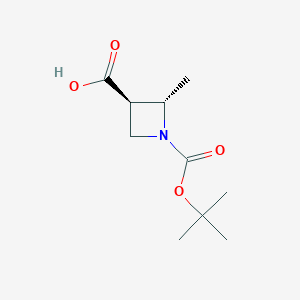
1,2-Bis(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H4F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to a benzene ring. This compound is part of a broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dihydroxybenzene with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the use of trifluoromethanesulfonic anhydride and a suitable base to introduce the trifluoromethoxy groups onto the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
化学反応の分析
Types of Reactions
1,2-Bis(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy groups influence the reactivity of the benzene ring.
Oxidation and Reduction: While the trifluoromethoxy groups are generally resistant to oxidation and reduction, the benzene ring can undergo such reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated trifluoromethoxybenzenes .
科学的研究の応用
1,2-Bis(trifluoromethoxy)benzene has several applications in scientific research:
作用機序
The mechanism of action of 1,2-Bis(trifluoromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethoxy)benzene: Similar structure but with trifluoromethoxy groups at different positions on the benzene ring.
1,4-Bis(trifluoromethoxy)benzene: Another isomer with trifluoromethoxy groups at the para positions.
Trifluoromethoxybenzene: Contains a single trifluoromethoxy group attached to the benzene ring.
Uniqueness
1,2-Bis(trifluoromethoxy)benzene is unique due to the ortho positioning of its trifluoromethoxy groups, which can significantly influence its chemical reactivity and interactions compared to its isomers . This positioning can lead to distinct steric and electronic effects, making it valuable in specific applications where these properties are advantageous .
特性
IUPAC Name |
1,2-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRZNXYQOCLJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6292386.png)






![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)





